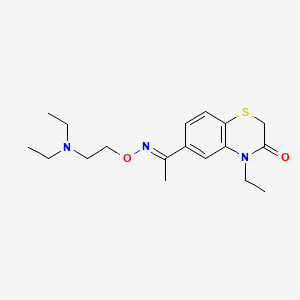
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-((2-(二乙胺基)乙氧基)亚氨基)乙基)-4-乙基-2H-1,4-苯并噻嗪-3(4H)-酮是一种复杂的有机化合物,具有独特的结构,结合了多种官能团。
准备方法
合成路线和反应条件
6-(1-((2-(二乙胺基)乙氧基)亚氨基)乙基)-4-乙基-2H-1,4-苯并噻嗪-3(4H)-酮的合成通常涉及多个步骤,从容易获得的前体开始。关键步骤包括苯并噻嗪酮核的形成,然后引入二乙胺基乙氧基和亚氨基乙基。反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高效率并降低成本。这可能包括连续流动反应器、自动化合成系统和先进的纯化技术,以确保该化合物符合其预期应用所需的标准。
化学反应分析
反应类型
6-(1-((2-(二乙胺基)乙氧基)亚氨基)乙基)-4-乙基-2H-1,4-苯并噻嗪-3(4H)-酮可以进行多种化学反应,包括:
氧化: 这种反应可以引入含氧官能团,改变化合物的性质。
还原: 这种反应可以去除含氧基团或引入氢原子,改变化合物的反应性。
取代: 这种反应可以用另一种官能团取代一个官能团,改变化合物的化学行为。
常用试剂和条件
这些反应中使用的常用试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)以及各种亲核试剂和亲电试剂用于取代反应。反应条件通常包括控制温度、特定溶剂,有时还包括催化剂以促进反应。
形成的主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能产生具有额外含氧基团的化合物,而还原可以产生原始化合物的氢化程度更高的形式。
科学研究应用
6-(1-((2-(二乙胺基)乙氧基)亚氨基)乙基)-4-乙基-2H-1,4-苯并噻嗪-3(4H)-酮在科学研究中有多种应用:
化学: 它可以用作合成更复杂分子的构建块,或作为各种化学反应中的试剂。
生物学: 它独特的结构可能使其能够与生物分子相互作用,使其在研究生化途径或开发新药方面有用。
工业: 它可能用于生产特种化学品、材料或作为工业过程中的催化剂。
作用机制
6-(1-((2-(二乙胺基)乙氧基)亚氨基)乙基)-4-乙基-2H-1,4-苯并噻嗪-3(4H)-酮发挥其作用的机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质,导致生化途径发生改变。该化合物的结构使其能够与这些靶标结合,根据不同的情况激活或抑制其功能。
相似化合物的比较
类似化合物
2-[2-(二乙胺基)乙氧基]乙醇: 含有二乙胺基乙氧基,但缺少苯并噻嗪酮核。
4-(二乙胺基)-2-乙氧基苯甲醛: 包含类似的二乙胺基,但具有不同的核心结构。
独特性
6-(1-((2-(二乙胺基)乙氧基)亚氨基)乙基)-4-乙基-2H-1,4-苯并噻嗪-3(4H)-酮由于其官能团和苯并噻嗪酮核的组合而具有独特性。
属性
CAS 编号 |
91119-92-5 |
|---|---|
分子式 |
C18H27N3O2S |
分子量 |
349.5 g/mol |
IUPAC 名称 |
6-[(E)-N-[2-(diethylamino)ethoxy]-C-methylcarbonimidoyl]-4-ethyl-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C18H27N3O2S/c1-5-20(6-2)10-11-23-19-14(4)15-8-9-17-16(12-15)21(7-3)18(22)13-24-17/h8-9,12H,5-7,10-11,13H2,1-4H3/b19-14+ |
InChI 键 |
WOFLHSFKJYGJTL-XMHGGMMESA-N |
手性 SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)/C(=N/OCCN(CC)CC)/C |
规范 SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)C(=NOCCN(CC)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


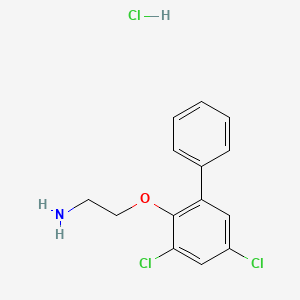
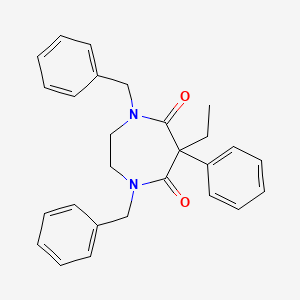
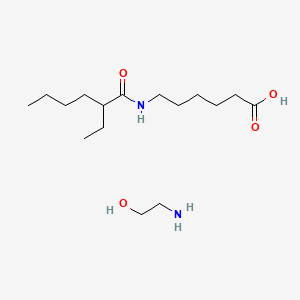
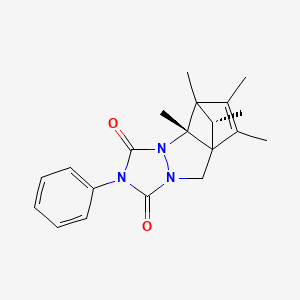
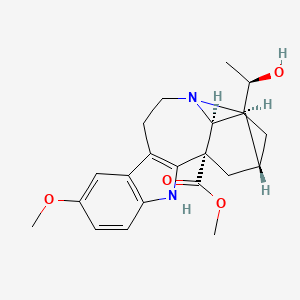
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12740823.png)

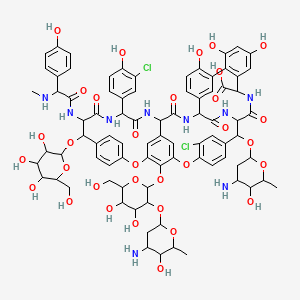

![phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B12740850.png)

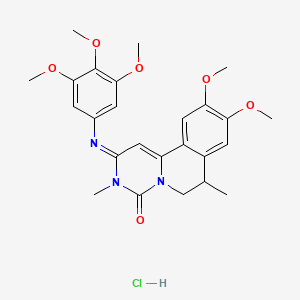
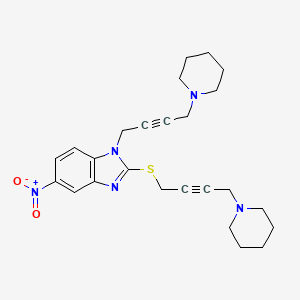
![2-[2-hydroxyethyl-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propyl]amino]ethanol](/img/structure/B12740860.png)
